molecular formula C13H20O B2397551 4-(1-Ethyl-1-methylbutyl)phenol CAS No. 30784-32-8

4-(1-Ethyl-1-methylbutyl)phenol

Cat. No.: B2397551
CAS No.: 30784-32-8
M. Wt: 192.302
InChI Key: OJWSGKXEVFIBNL-UHFFFAOYSA-N
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Description

4-(1-Ethyl-1-methylbutyl)phenol is an organic compound with the molecular formula C13H20O. It is a phenolic compound, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its unique structure, which includes a branched alkyl chain attached to the phenol ring. It is used in various scientific research and industrial applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Ethyl-1-methylbutyl)phenol typically involves the alkylation of phenol with an appropriate alkyl halide under basic conditions. One common method is the Friedel-Crafts alkylation, where phenol reacts with 1-ethyl-1-methylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and catalysts is crucial to achieve high yields and minimize by-products. Post-reaction, the product is typically purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 4-(1-Ethyl-1-methylbutyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(1-Ethyl-1-methylbutyl)phenol is utilized in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Employed in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-1-methylbutyl)phenol involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, potentially affecting their structure and function. The aromatic ring and alkyl chain contribute to hydrophobic interactions, which can influence the compound’s binding affinity to various molecular targets .

Comparison with Similar Compounds

  • 4-tert-Butylphenol
  • 4-Octylphenol
  • 4-Ethylphenol
  • Nonylphenol

Comparison: 4-(1-Ethyl-1-methylbutyl)phenol is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties compared to other phenolic compounds. For instance, the presence of a branched alkyl chain can influence its solubility, reactivity, and biological activity. Compared to linear alkylphenols like 4-Octylphenol, the branched structure of this compound may result in different steric and electronic effects, affecting its interactions with other molecules .

Properties

IUPAC Name

4-(3-methylhexan-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-4-10-13(3,5-2)11-6-8-12(14)9-7-11/h6-9,14H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWSGKXEVFIBNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(CC)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501029301
Record name 4-(1-Ethyl-1-methylbutyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501029301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30784-32-8
Record name 4-(1-Ethyl-1-methylbutyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501029301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-methylhexan-3-yl)phenol
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